Cas no 5422-30-0 (1H-Purine-2,6-dione,3,7-dihydro-1,3,7-trimethyl-8-(methylamino)-)

1H-Purine-2,6-dione,3,7-dihydro-1,3,7-trimethyl-8-(methylamino)- structure
5422-30-0 structure
Product name:1H-Purine-2,6-dione,3,7-dihydro-1,3,7-trimethyl-8-(methylamino)-
CAS No:5422-30-0
MF:C9H13N5O2
MW:223.23182
CID:373229
PubChem ID:64118

1H-Purine-2,6-dione,3,7-dihydro-1,3,7-trimethyl-8-(methylamino)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,3,7-dihydro-1,3,7-trimethyl-8-(methylamino)-
    • 1,3,7-trimethyl-8-(methylamino)purine-2,6-dione
    • 1,3,7-trimethyl-8-methylamino-purine-2,6-dione
    • 1,3,7-Trimethyl-8-methylamino-3,7-dihydro-purin-2,6-dion
    • 1,3,7-trimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione
    • 8-Methylaminocaffeine
    • AC1L20H9
    • AG-F-87532
    • CTK5A0056
    • NSC8810
    • SureCN6892164
    • UNII-8980LXK786
    • METHYLAMINOCAFFEINE, 8-
    • 8980LXK786
    • 5422-30-0
    • 1H-Purine-2, 3,7-dihydro-1,3,7-trimethyl-8-(methylamino)-
    • NSC-8810
    • DTXSID90202571
    • SCHEMBL6892164
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-8-(methylamino)-
    • NSC 8810
    • Q27270018
    • Inchi: InChI=1S/C9H13N5O2/c1-10-8-11-6-5(12(8)2)7(15)14(4)9(16)13(6)3/h1-4H3,(H,10,11)
    • InChI Key: FCCZIRITMFVXOZ-UHFFFAOYSA-N
    • SMILES: CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Computed Properties

  • Exact Mass: 223.10709
  • Monoisotopic Mass: 223.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 70.5A^2

Experimental Properties

  • Density: 1.45
  • Boiling Point: 414.2°Cat760mmHg
  • Flash Point: 204.3°C
  • Refractive Index: 1.678
  • PSA: 70.47

1H-Purine-2,6-dione,3,7-dihydro-1,3,7-trimethyl-8-(methylamino)- Related Literature

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